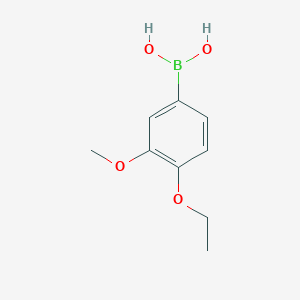

(4-Ethoxy-3-methoxyphenyl)boronic acid

Description

(4-Ethoxy-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Properties

IUPAC Name |

(4-ethoxy-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTNPDZQQOJCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716587 | |

| Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189126-30-4 | |

| Record name | (4-Ethoxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (4-Ethoxy-3-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In an industrial setting, the synthesis of (4-Ethoxy-3-methoxyphenyl)boronic acid can be scaled up using similar methods. The process involves the careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4), used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethoxy-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-Ethoxy-3-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the ethoxy and methoxy groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

(4-Methoxyphenyl)boronic acid: Similar structure but lacks the ethoxy group.

(3-Ethoxy-4-methoxyphenyl)boronic acid: Similar structure with the ethoxy and methoxy groups in different positions.

(3-Methoxy-4-(methoxycarbonyl)phenyl)boronic acid: Contains a methoxycarbonyl group instead of an ethoxy group.

Uniqueness

(4-Ethoxy-3-methoxyphenyl)boronic acid is unique due to the specific positioning of the ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications.

Biological Activity

(4-Ethoxy-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features an aromatic phenyl ring substituted with ethoxy and methoxy groups, which enhance its lipophilicity and biological activity. The boronic acid functionality allows for interactions with biological targets, especially in the context of drug discovery.

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to (4-Ethoxy-3-methoxyphenyl)boronic acid have shown cytotoxic effects against various cancer cell lines.

- Case Study : In a study evaluating the cytotoxicity of several boronic compounds against prostate cancer cells (PC-3), it was found that specific concentrations (5 µM) led to a reduction in cell viability to 33%, while healthy L929 fibroblast cells maintained a viability of 95% under similar conditions . This indicates a selective toxicity towards cancer cells.

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B5 | L929 | 5 | 95 |

| B7 | PC-3 | 5 | 44 |

| B7 | L929 | 5 | 71 |

2. Antimicrobial Activity

The antimicrobial properties of (4-Ethoxy-3-methoxyphenyl)boronic acid derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Research Findings : Inhibition zones for boronic compounds tested against bacteria ranged from 7 mm to 13 mm, demonstrating effective antimicrobial action .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 9 |

3. Antioxidant Activity

The antioxidant potential of boronic acids is noteworthy as well. Various studies have employed methods such as DPPH and ABTS assays to evaluate the antioxidant capacity of these compounds.

- Results : Phenyl boronic based ligands exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and BHT .

The mechanism by which (4-Ethoxy-3-methoxyphenyl)boronic acid exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The presence of the ethoxy and methoxy groups enhances binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical pathways involved in cancer cell proliferation and microbial resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.